4-(Pyridin-4-yl)but-3-yn-1-ol

Description

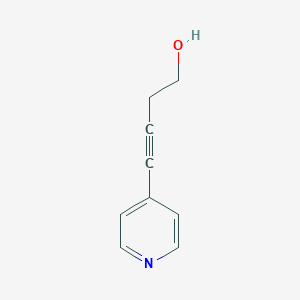

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIXEAYMBFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Pyridin-4-yl)but-3-yn-1-ol molecular weight and formula

An In-Depth Technical Guide to 4-(Pyridin-4-yl)but-3-yn-1-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, a robust synthetic methodology, and explore its prospective applications, grounded in the established roles of similar pyridine-containing scaffolds.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a pyridine ring, a known pharmacophore, and a butynol chain, which offers a versatile scaffold for chemical modification. The presence of both a nucleophilic nitrogen atom in the pyridine ring and a hydroxyl group, coupled with the rigidity of the alkyne linker, makes this compound an attractive starting material for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 192643-83-7 | BLD Pharm[1] |

| Molecular Formula | C₉H₉NO | CymitQuimica[2], PubChem[3] |

| Molecular Weight | 147.17 g/mol | PubChem[3] |

Synthesis of this compound: A Methodological Deep Dive

The most logical and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for creating aryl-alkyne linkages.[4] The reaction couples a terminal alkyne (but-3-yn-1-ol) with an aryl halide (a 4-halopyridine), catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

The Causality Behind Experimental Choices

The choice of the Sonogashira coupling is predicated on its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, which is crucial when working with multifunctional molecules like our target compound.[4] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[5] An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[6]

Detailed, Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[7][8]

Materials:

-

4-Iodopyridine (or 4-bromopyridine)

-

But-3-yn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

-

Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodopyridine (1.0 eq).

-

Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed THF and triethylamine (2.0 eq).

-

Alkyne Addition: Add but-3-yn-1-ol (1.2 eq) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting 4-iodopyridine.

-

Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizing the Workflow

Caption: Sonogashira coupling workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, the pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[9] Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11]

Potential as a Kinase Inhibitor Scaffold

The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The butynol side chain of this compound can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to the development of potent and selective kinase inhibitors.

A Building Block for Novel Heterocycles

The alkyne and alcohol functionalities of this compound are versatile handles for a variety of chemical transformations. For example, the alkyne can participate in cycloaddition reactions to form more complex heterocyclic systems, while the alcohol can be oxidized or converted to other functional groups to modulate the compound's physicochemical properties.

Exploration of Anticancer and Antimicrobial Activities

Given the prevalence of pyridine derivatives in anticancer and antimicrobial drugs, this compound and its derivatives represent a promising area for screening and development of new therapeutic agents.[12] The unique combination of the pyridine ring and the butynol moiety may lead to novel mechanisms of action.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Sonogashira coupling is well-established, and its molecular architecture offers numerous possibilities for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and holds significant promise for the future of drug development.

References

-

4-(Pyridin-3-yl)but-3-yn-1-ol - PubChem. [Link]

-

Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. [Link]

-

4-(Pyridin-3-yl)but-3-yn-1-ol. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

Sources

- 1. 192643-83-7|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(Pyridin-3-yl)but-3-yn-1-ol | CymitQuimica [cymitquimica.com]

- 3. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol from 4-halopyridine

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)but-3-yn-1-ol from 4-Halopyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers strategic guidance on the selection of starting materials, and presents a detailed, field-proven experimental protocol. Furthermore, it explores process optimization, troubleshooting, and summarizes key quantitative data to assist researchers in achieving efficient and reproducible outcomes.

Introduction: Strategic Importance and Synthetic Overview

Significance of Pyridinyl-Alkynol Scaffolds

Pyridine derivatives are among the most important heterocyclic compounds, forming the core structure of numerous biologically active molecules and functional materials.[3] Their role as key intermediates in the pharmaceutical and chemical industries is well-established.[4][5] The incorporation of an alkynol side chain, as in this compound, introduces a versatile functional handle. The terminal hydroxyl group can be further modified, while the rigid alkyne linker is crucial for positioning pharmacophores in drug design and for constructing conjugated systems in materials science.

The Sonogashira Coupling: The Cornerstone of Synthesis

The most direct and widely employed route for synthesizing arylalkynes is the Sonogashira cross-coupling reaction.[1] This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups make it the ideal choice for coupling but-3-yn-1-ol with a 4-halopyridine precursor.[1][6]

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

The Interlocking Catalytic Cycles

-

Palladium Cycle (The Workhorse):

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine. This is typically the rate-limiting step, and its efficiency depends on the halogen (I > Br > Cl). This forms a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The aryl and alkynyl groups on the Pd(II) center couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

-

-

Copper Cycle (The Activator):

-

Acetylide Formation: In the presence of a base, the copper(I) salt reacts with the terminal alkyne (but-3-yn-1-ol) to form a copper acetylide intermediate.[2] This step increases the nucleophilicity of the alkyne and facilitates its transfer to the palladium center.

-

Strategic Selection of Starting Materials

The success of the synthesis hinges on the judicious choice of the 4-halopyridine and careful handling of the alkynol coupling partner.

Choice of 4-Halopyridine: A Balance of Reactivity and Cost

The reactivity of the 4-halopyridine in the oxidative addition step follows the order: 4-Iodopyridine > 4-Bromopyridine > 4-Chloropyridine .

| Halopyridine | Reactivity | Cost & Availability | Expert Insight |

| 4-Iodopyridine | Highest | Highest | Ideal for difficult couplings or when maximizing yield is critical. The C-I bond is the weakest, facilitating the fastest oxidative addition. |

| 4-Bromopyridine | Intermediate | Moderate | The most common choice, offering a good balance between high reactivity and reasonable cost.[7] It is often the starting point for optimization studies. |

| 4-Chloropyridine | Lowest | Lowest | Requires more forcing conditions (higher temperatures, stronger ligands, higher catalyst loading) due to the strong C-Cl bond. Its use is primarily driven by the low cost of the starting material. |

The Coupling Partner: But-3-yn-1-ol

But-3-yn-1-ol is a commercially available terminal alkyne. The primary consideration is its propensity for homocoupling (Glaser coupling) under certain conditions, which can be minimized by maintaining an inert atmosphere and using the correct catalyst and base stoichiometry. The hydroxyl group is generally compatible with Sonogashira conditions and does not require a protecting group, enhancing the efficiency of the synthesis.

Core Synthetic Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound, adapted from established procedures for Sonogashira couplings involving halopyridines.[5][8]

Reagents and Equipment

-

Reactants: 4-Bromopyridine hydrochloride, But-3-yn-1-ol

-

Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen/argon line, standard laboratory glassware for work-up and purification.

Detailed Experimental Protocol

-

Flask Preparation: To a dry 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromopyridine hydrochloride (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq, 2.5 mol%), and CuI (0.05 eq, 5.0 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask. Stir the mixture for 15-30 minutes to ensure dissolution and catalyst activation.[5]

-

Base and Alkyne Addition: Add triethylamine (3.0 eq) to the flask, followed by the dropwise addition of but-3-yn-1-ol (1.2 eq). The triethylamine serves both to neutralize the hydrochloride salt and as the base for the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 3-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromopyridine is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid or oil.

-

Process Optimization and Troubleshooting

| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategy |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure reagents and solvent are anhydrous. Use freshly opened or purified catalysts. Increase reaction temperature in 10°C increments. Consider switching to a more reactive halide (e.g., 4-iodopyridine). |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Maintain a strict inert atmosphere. Ensure ligands (e.g., PPh₃) are present in sufficient quantity to stabilize the palladium catalyst. |

| Significant Homocoupling (Glaser Product) | Presence of oxygen; Incorrect stoichiometry. | Degas the solvent and reagents thoroughly before use. Maintain a positive pressure of inert gas. Avoid a large excess of the copper catalyst. Copper-free Sonogashira conditions can also be explored.[6] |

| Difficult Purification | Co-elution of product with residual starting materials or byproducts. | Optimize the TLC mobile phase before running the column. If the product is basic, adding a small amount of triethylamine (0.5-1%) to the chromatography solvent can improve peak shape and separation. |

Summary of Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling to synthesize pyridinyl-alkynes, based on analogous reactions in the literature.

| Parameter | Condition | Rationale / Comment | Reference |

| Halopyridine | 4-Bromopyridine | Optimal balance of reactivity and cost. | [7] |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common, robust, and commercially available Pd(II) precatalyst. | [1] |

| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the classical Sonogashira mechanism. | [5] |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base and often as a co-solvent. | [8] |

| Solvent | DMF, THF, or Acetonitrile | Polar aprotic solvents that solubilize the reagents and catalyst system. | [5] |

| Temperature | 60 - 120 °C | Dependent on the reactivity of the halopyridine. | [8] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent catalyst decomposition and alkyne homocoupling. | [2] |

| Expected Yield | 70 - 95% | Yield is highly dependent on substrate purity and reaction optimization. | [5][8] |

Conclusion

The synthesis of this compound from a 4-halopyridine is most effectively achieved via the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. A strategic choice of starting materials, particularly the 4-halopyridine, is critical for balancing reaction efficiency with economic viability. By adhering to the detailed protocol provided and understanding the key mechanistic principles, researchers can reliably access this valuable chemical intermediate. Careful control of the reaction atmosphere and temperature are paramount to maximizing yield and minimizing side-product formation, ensuring a robust and reproducible synthesis for applications in drug discovery and materials development.

References

-

Georg Thieme Verlag. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

-

SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]

-

ElectronicsAndBooks. Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. soc.chim.it [soc.chim.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scirp.org [scirp.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Spectroscopic Characterization of 4-(Pyridin-4-yl)but-3-yn-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Pyridin-4-yl)but-3-yn-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique structural features of this molecule, namely the pyridine ring, the butynol chain, and the conjugated system, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in confirming the synthesis, purity, and structural integrity of this compound. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid pyridine ring connected to a flexible butynol sidechain via a carbon-carbon triple bond. This arrangement dictates the electronic environment of each atom, which is directly probed by various spectroscopic techniques. The nitrogen atom in the pyridine ring influences the chemical shifts of the aromatic protons and carbons. The hydroxyl group and the alkyne moiety will exhibit characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and fragmentation pattern, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure determination.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridine protons, the methylene protons of the butynol chain, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the alkyne.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.3 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~3.8 | Triplet | 2H | -CH₂-OH |

| ~2.7 | Triplet | 2H | -C≡C-CH₂- |

| Variable | Singlet (broad) | 1H | -OH |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The pyridine carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the butanol chain will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2, C-6 (Pyridine) |

| ~125 | C-3, C-5 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~90 | -C≡C- |

| ~85 | -C≡C- |

| ~61 | -CH₂-OH |

| ~24 | -C≡C-CH₂- |

Note: These are predicted chemical shifts. Actual values may differ slightly.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~3030 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~2250 | Weak to Medium | C≡C stretch (alkyne) |

| ~1600, ~1500 | Medium to Strong | C=C and C=N stretches (pyridine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indication of the hydroxyl group. The weak to medium intensity of the alkyne stretch is typical for internal alkynes.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis of solid or liquid samples.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of a molecule. It also reveals details about the fragmentation pattern, which can be used to deduce the structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 147 | [M]⁺, Molecular ion |

| 116 | [M - CH₂OH]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Note: The molecular ion peak at m/z 147 is expected to be observed. The fragmentation pattern will likely involve the loss of the hydroxymethyl group and cleavage at the propargylic position.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common technique that will likely cause significant fragmentation, providing structural information. Electrospray ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak with less fragmentation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula.

Inter-relationship of Spectroscopic Data

The data from NMR, IR, and MS are complementary and together provide a comprehensive picture of the molecular structure of this compound. The following diagram illustrates the workflow for the complete spectroscopic characterization.

Caption: Workflow for the spectroscopic characterization of this compound.

This integrated approach, where the information from each technique is used to corroborate the others, is crucial for the authoritative structural elucidation of novel compounds.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS. This guide has provided a detailed overview of the expected spectral data and the experimental protocols for their acquisition. By following these guidelines and understanding the principles behind the data interpretation, researchers can confidently verify the structure and purity of this important chemical entity, paving the way for its further application in drug discovery and materials science.

References

For the purpose of this guide, representative spectroscopic data and principles have been synthesized from general chemical knowledge and data available for analogous compounds in public databases. Specific primary literature detailing the complete experimental data for this compound was not identified during the literature survey. The following resources are valuable for understanding the spectroscopy of pyridine and alkyne-containing molecules:

-

PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 10582917, 4-(Pyridin-3-yl)but-3-yn-1-ol.[Link]

-

NIST Chemistry WebBook. Pyridine.[Link]

-

NIST Chemistry WebBook. 3-Butyn-1-ol.[Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R.Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L.Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.

An In-depth Technical Guide to the Solubility and Stability of 4-(Pyridin-4-yl)but-3-yn-1-ol

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-(Pyridin-4-yl)but-3-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols to empower users with the foundational knowledge for handling, formulating, and analyzing this compound. In the absence of extensive published data for this specific molecule, this guide leverages insights from structurally related compounds and foundational chemical principles to provide a robust framework for its physicochemical characterization.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine ring, a butynol side chain, and a terminal hydroxyl group. This unique combination of functional groups dictates its chemical behavior, influencing its solubility in various solvent systems and its susceptibility to degradation under different environmental conditions. The pyridine moiety, a basic heterocycle, offers a site for protonation, potentially enhancing aqueous solubility at lower pH. The alkynyl group, with its linear geometry, can impact molecular packing and offers a site for various chemical transformations.[1] The primary alcohol function contributes to the molecule's polarity and potential for hydrogen bonding. A thorough understanding of these structural elements is paramount for the successful development of this compound for any application.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Insights |

| Molecular Formula | C₉H₉NO | Based on chemical structure. |

| Molecular Weight | 147.17 g/mol | Calculated from the molecular formula.[2][3] |

| pKa | ~4.5 - 5.5 | The pyridine nitrogen is basic. The pKa of the conjugate acid is expected to be in the typical range for pyridinium ions, influencing solubility in acidic media. |

| LogP | ~0.8 - 1.5 | The presence of the polar hydroxyl and pyridine groups suggests a relatively low octanol-water partition coefficient, indicating moderate lipophilicity. The value is estimated based on the computed XLogP3 of 0.8 for the 3-pyridyl isomer.[3] |

| Appearance | Off-white to yellow solid | Many organic compounds with similar structures are crystalline solids at room temperature. |

| Melting Point | Not available | Expected to be a solid at room temperature. Experimental determination is necessary. |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. The presence of both polar (hydroxyl, pyridine) and non-polar (butynyl chain) moieties suggests a nuanced solubility profile.

Predicted Solubility

-

Aqueous Solubility: Expected to have low to moderate solubility in neutral water. The hydroxyl group can form hydrogen bonds with water, but the overall hydrocarbon backbone may limit solubility.

-

pH-Dependent Aqueous Solubility: Solubility in aqueous solutions is predicted to be highly pH-dependent. In acidic conditions (pH < pKa), the pyridine nitrogen will be protonated, forming a pyridinium salt which should exhibit significantly higher aqueous solubility.

-

Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), owing to the polar functional groups. Solubility in non-polar solvents like hexane is expected to be low.

Experimental Determination of Solubility

A robust experimental determination of solubility is essential. The following is a standardized protocol for this purpose.

Protocol: Equilibrium Solubility Determination by HPLC-UV

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol, DMSO, acetonitrile)

-

HPLC system with a UV detector

-

Analytical balance

-

Thermostatic shaker

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand for a short period for the solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method for the quantification of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample onto the HPLC system and determine the concentration of the compound.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.

-

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its storage, handling, and the development of stable formulations. The presence of the pyridine and alkynyl moieties suggests potential degradation pathways.

Predicted Stability and Potential Degradation

-

pH Stability: The compound is likely to be most stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, it may be susceptible to hydrolysis or other degradation reactions. Internal alkynes are generally stable to strong nucleophilic bases like hydroxide.[4]

-

Oxidative Stability: The pyridine ring is relatively stable to oxidation, but the alkynyl group can be susceptible to oxidative cleavage.[5] Exposure to oxidizing agents or atmospheric oxygen over time could lead to degradation.

-

Photostability: Compounds with aromatic rings like pyridine can absorb UV light, which may lead to photolytic degradation. Photostability testing is therefore recommended.

-

Thermal Stability: The intrinsic thermal stability should be assessed to determine appropriate storage and handling temperatures.

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[5][6][7][8] These studies are essential for developing and validating stability-indicating analytical methods.[8]

Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC-UV/MS system

Methodology:

A solution of the compound (e.g., in a mixture of water and an organic co-solvent) is subjected to the following conditions:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | Potential reactions involving the butynol side chain. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80 °C) | Isomerization of the alkyne is a possibility with very strong bases, though less likely with NaOH.[4] |

| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the alkyne or the pyridine ring (to an N-oxide). |

| Thermal Degradation | Solid and solution stored at elevated temperature (e.g., 60-80 °C) | General decomposition. |

| Photodegradation | Solid and solution exposed to light according to ICH Q1B guidelines | Photolytic cleavage or rearrangement. |

Analysis:

-

Samples are analyzed at various time points by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and characterize any degradation products.

-

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[6]

Caption: Forced degradation study workflow.

Summary and Recommendations

This compound is a molecule with a predicted solubility profile that is highly dependent on pH and the polarity of the solvent. Its stability is influenced by the reactivity of the pyridine and alkynyl functional groups. This guide provides a foundational understanding and detailed experimental protocols for the comprehensive characterization of its solubility and stability. It is strongly recommended that researchers perform the outlined experimental studies to obtain precise data for this specific compound, which will be invaluable for its successful application in research and development.

References

- Albert, A., et al. (2012). Stability tests of alkynylgold(i)(nhc) complexes by hplc-dad-ms. LeoPARD - Technische Universität Braunschweig.

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 123-128.

- Abdel-Wahab, B. F., et al. (2022). Alkynyl Radicals, Myths and Realities. JACS Au, 2(10), 2202-2219.

- Pansara, D. P., et al. (2022). Forced Degradation – A Review. International Journal of Trend in Scientific Research and Development, 6(7), 104-109.

- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824.

- Chaudhary, A., & Sharma, A. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 229-233.

- Jahagirdar, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00033.

-

ResearchGate. (n.d.). Relative stability of the studied alkyne‐insertion isomers based on the.... Available at: [Link]

-

Chemistry Stack Exchange. (2016). internal alkyne stability to strong alkali. Available at: [Link]

-

PubChem. (n.d.). 4-(Pyridin-3-yl)but-3-yn-1-ol. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

ResearchGate. (2022). Pyridine and Pyridine Derivatives. Available at: [Link]

-

NIST. (n.d.). Pyridine. Available at: [Link]

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. 4-(Pyridin-3-yl)but-3-yn-1-ol | CymitQuimica [cymitquimica.com]

- 3. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ijsdr.org [ijsdr.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 4-(Pyridin-4-yl)but-3-yn-1-ol in research

An In-depth Technical Guide to the Research Applications of 4-(Pyridin-4-yl)but-3-yn-1-ol

Abstract

This compound is a bifunctional chemical entity that stands at the intersection of several critical areas of chemical research. Possessing a terminal alkyne, a primary alcohol, and a pyridine ring, this molecule is not merely a static structure but a versatile platform for innovation in medicinal chemistry, materials science, and synthetic methodology. The pyridine moiety, a ubiquitous scaffold in pharmaceuticals, offers a key interaction point for biological targets.[1][2][3][4] The terminal alkyne provides a gateway to a vast array of transformations, most notably the Nobel Prize-winning "click chemistry," and serves as a rigid linker in molecular construction.[5][6][][8] The primary alcohol introduces a site for derivatization, enabling attachment to polymers, surfaces, or other molecular frameworks. This guide delineates the potential of this compound, presenting it as a pivotal building block for researchers, scientists, and drug development professionals. We will explore its synthesis, its utility as a versatile synthetic intermediate, and its prospective applications in the rational design of novel therapeutics and functional materials.

Synthesis and Physicochemical Properties

The strategic importance of this compound necessitates a reliable and efficient synthetic protocol. While not extensively documented as a commercial product, its synthesis is readily achievable through established organometallic cross-coupling reactions. The Sonogashira coupling, a robust method for forming C(sp²)-C(sp) bonds, represents the most logical and powerful approach.[9][10]

Proposed Synthetic Workflow: Sonogashira Coupling

The synthesis involves the palladium- and copper-cocatalyzed cross-coupling of a suitable 4-halopyridine (iodide or bromide) with a protected form of but-3-yn-1-ol. The use of a protecting group on the hydroxyl moiety is critical to prevent side reactions, such as undesired coupling at the alcohol. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice due to its stability under the reaction conditions and its facile, selective removal.[11][12]

Detailed Experimental Protocol

Step 1: Protection of But-3-yn-1-ol

-

To a solution of but-3-yn-1-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TBDMS-protected alkyne.

Step 2: Sonogashira Cross-Coupling

-

To a degassed solution of 4-iodopyridine (1.0 eq.) and the TBDMS-protected but-3-yn-1-ol (1.2 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N), add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).[13]

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 16-24 hours. The reaction may be gently heated (e.g., to 50 °C) to drive it to completion.[9][14]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Step 3: Deprotection of the Silyl Ether

-

Dissolve the purified, protected compound from Step 2 in THF.

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.).[15]

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to afford the final product, this compound.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | - |

| Molecular Weight | 147.18 g/mol | - |

| pKa (Pyridine N) | ~5.2 (Predicted) | - |

| XLogP3 | ~0.8 | - |

| Hydrogen Bond Donors | 1 (from -OH) | - |

| Hydrogen Bond Acceptors | 2 (from N and O) | - |

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs within this compound are highly relevant to modern drug discovery. The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, where its nitrogen atom often engages in crucial hydrogen bonding with biological targets.[3] The terminal alkyne is a versatile functional group that can act as a pharmacophore or a handle for bioorthogonal conjugation.[5][8]

As a Fragment for Library Synthesis

The molecule serves as an ideal starting point for fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Each functional group offers a distinct vector for chemical elaboration.

-

Alkyne Derivatization: The terminal alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the efficient and specific conjugation of the molecule to azide-tagged biomolecules for target identification or to other molecular fragments to build complex drug candidates.[6][] Furthermore, the alkyne can be further elaborated through additional Sonogashira couplings or reduced stereoselectively to the corresponding (Z)- or (E)-alkene, providing access to different molecular geometries.[16]

-

Alcohol Derivatization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, introducing new functionalities for amide bond formation or other conjugations. Alternatively, it can be esterified or etherified to modify physicochemical properties such as solubility and cell permeability, or to create prodrugs.

-

Pyridine Derivatization: The pyridine nitrogen can be oxidized to the N-oxide or alkylated to form pyridinium salts, altering the electronic properties and solubility of the entire molecule. These modifications can fine-tune the molecule's interaction with biological targets.[1]

Bioorthogonal Chemistry and Target Identification

A key application lies in chemical biology. By incorporating this compound into a bioactive scaffold, the terminal alkyne serves as a bioorthogonal handle. This allows researchers to use click chemistry to attach reporter tags (e.g., fluorophores, biotin) for visualizing the molecule's localization in cells or for affinity-based protein profiling to identify its cellular binding partners.[17]

Applications in Materials Science and Catalysis

The unique combination of a coordinating pyridine ligand and a reactive alkyne makes this molecule a highly attractive building block for advanced materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen is an excellent ligand for coordinating with metal ions. This compound can be used as a monofunctional linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[18][19][20][21] The alkyne and alcohol groups can either be post-synthetically modified within the framework to introduce new functionality or be designed to participate in the framework's structure and properties. Such materials have potential applications in gas storage, separation, and heterogeneous catalysis.[18][22]

Polymer and Surface Functionalization

The terminal alkyne and primary alcohol provide two orthogonal handles for grafting the molecule onto polymers or surfaces.

-

Polymer Synthesis and Modification: The molecule can be used as a monomer or a functionalizing agent in polymer chemistry. The alcohol can undergo esterification to be incorporated into polyester chains. The alkyne can be used in thiol-yne "click" reactions to cross-link polymers, forming soft, biocompatible elastomers suitable for tissue engineering applications.[23][24] Pyridine-functionalized polymers have applications in catalysis and CO₂ capture.[25][26][27][28]

-

Surface Modification: Alkynes are known to readily functionalize gold surfaces, offering an alternative to traditional thiol-based chemistry.[29] This allows for the creation of self-assembled monolayers (SAMs) on gold nanoparticles or surfaces, decorated with pyridine units that can then be used for sensing, catalysis, or further assembly. The alcohol group can be used to graft the molecule onto oxide surfaces like silica or titania.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 12. Silyl ether - Wikipedia [en.wikipedia.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. depts.washington.edu [depts.washington.edu]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 16. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 19. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pyridine-functionalized organic porous polymers: applications in efficient CO2 adsorption and conversion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Pyridine-functionalized organic porous polymers: applications in efficient CO2 adsorption and conversion - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

Reactivity of the alkyne group in 4-(Pyridin-4-yl)but-3-yn-1-ol

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 4-(Pyridin-4-yl)but-3-yn-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a primary alcohol, and a pyridine ring, offering multiple avenues for chemical modification. This guide provides a detailed exploration of the reactivity centered on the alkyne functional group. We will dissect key transformations, including reductions, hydration reactions, carbon-carbon bond-forming cross-couplings, and cycloadditions. The discussion emphasizes mechanistic principles, the influence of the pyridinyl and hydroxyl moieties, and provides field-proven experimental protocols to empower researchers in leveraging this versatile building block for novel molecular design.

Molecular Architecture and Electronic Profile

The reactivity of this compound is governed by the interplay of its three functional groups. The terminal alkyne is the primary focus, characterized by its two orthogonal π-bonds and an acidic terminal proton (pKa ≈ 25), making it susceptible to both electrophilic and nucleophilic attacks, as well as deprotonation for coupling reactions.

The pyridine ring, an electron-deficient heterocycle, exerts an electron-withdrawing effect on the alkyne, subtly influencing its reactivity. The nitrogen atom's lone pair provides a site for protonation or coordination to metal catalysts, which can modulate reaction pathways. The primary alcohol is a versatile handle for further derivatization but may require protection under certain conditions (e.g., involving strong bases or organometallics).

Caption: Core reactive sites of this compound.

Reduction of the Alkyne Moiety: Selective Hydrogenation

Catalytic hydrogenation of the alkyne group offers a direct pathway to both the corresponding alkene and alkane, with product selectivity being entirely dependent on the choice of catalyst.[1]

Complete Reduction to Alkane

The triple bond can be fully saturated to yield 4-(pyridin-4-yl)butan-1-ol. This transformation is achieved using highly active metal catalysts.

-

Mechanism: The reaction proceeds via a two-step sequence on the catalyst surface. The alkyne is first reduced to a cis-alkene intermediate, which remains adsorbed and is rapidly reduced further to the alkane.[2] An isolation of the alkene intermediate is not possible with these powerful catalysts.[1][3]

-

Causality: Catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel (Raney-Ni) are exceptionally efficient in promoting the addition of hydrogen to both π-bonds.[1][4][5] The high surface area and activity ensure the reaction proceeds to completion.

| Catalyst | Reagents & Conditions | Product | Selectivity |

| Pd/C (5-10%) | H₂ (1 atm or higher), Methanol/Ethanol, RT | 4-(Pyridin-4-yl)butan-1-ol | Complete Saturation |

| PtO₂ (Adam's cat.) | H₂ (1 atm), Ethanol, RT | 4-(Pyridin-4-yl)butan-1-ol | Complete Saturation |

| Raney-Ni | H₂ (high pressure), Ethanol, RT | 4-(Pyridin-4-yl)butan-1-ol | Complete Saturation |

Partial Reduction to cis-Alkene

The synthesis of (Z)-4-(pyridin-4-yl)but-3-en-1-ol requires arresting the hydrogenation at the alkene stage. This is accomplished using a "poisoned" or deactivated catalyst.

-

Mechanism: Lindlar's catalyst facilitates the syn-addition of two hydrogen atoms across one π-bond of the alkyne, forming the cis-alkene.[1][6] The catalyst's deactivation prevents the subsequent adsorption and reduction of the newly formed alkene, allowing for its isolation.[6][7]

-

Causality: Lindlar's catalyst consists of palladium deposited on calcium carbonate or barium sulfate, which is then treated with a poison like lead acetate and quinoline.[3][5][8] Quinoline is crucial as it deactivates the catalyst just enough to prevent the reduction of the alkene product without stopping the alkyne reduction.[1][5]

Experimental Protocol: Selective Hydrogenation with Lindlar's Catalyst

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and Lindlar's catalyst (5% w/w).

-

Solvent: Add anhydrous solvent (e.g., ethyl acetate or ethanol).

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS to observe the consumption of starting material and the formation of the product, ensuring the reaction is stopped before over-reduction occurs.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (Z)-4-(pyridin-4-yl)but-3-en-1-ol.

Hydration of the Alkyne: Controlled Oxidation

The addition of water across the triple bond provides access to valuable carbonyl compounds. The regiochemical outcome—ketone versus aldehyde—is dictated by the reaction conditions.

Caption: Regioselective hydration pathways of the terminal alkyne.

Acid-Catalyzed Hydration (Markovnikov Addition)

Treatment with aqueous acid, typically in the presence of a mercuric sulfate catalyst, results in a methyl ketone.

-

Mechanism: The reaction proceeds via the formation of a bridged mercurinium ion intermediate.[9] Water attacks the more substituted carbon of the alkyne (Markovnikov's rule), leading to an organomercuric enol.[9] This enol rapidly tautomerizes to the more stable keto form.[10][11]

-

Causality: The use of mercuric sulfate (HgSO₄) as a catalyst is crucial because the direct protonation of an alkyne to form a vinyl cation is energetically unfavorable.[12] The mercury ion facilitates the nucleophilic attack of water. The regioselectivity is driven by the formation of the more stable transition state where the partial positive charge is on the more substituted carbon.[13]

Hydroboration-Oxidation (Anti-Markovnikov Addition)

A two-step procedure involving hydroboration followed by oxidative work-up yields an aldehyde.

-

Mechanism: The boron atom of the borane reagent adds to the less sterically hindered terminal carbon of the alkyne in a concerted syn-addition.[14][15][16] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol.[17] This enol then tautomerizes to the final aldehyde product.[16]

-

Causality: To prevent the hydroboration of both π-bonds, a sterically hindered borane reagent such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) must be used.[14][16] This bulkiness stops the reaction at the vinylborane stage, ensuring the formation of the enol upon oxidation.[15] The regioselectivity is sterically driven, placing the large boron group on the terminal carbon.

Carbon-Carbon Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond, coupling the terminal alkyne of this compound with aryl or vinyl halides.[18] This reaction is fundamental in the synthesis of complex molecules in drug discovery.[18]

-

Mechanism: The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[19]

-

Palladium Cycle: Pd(0) undergoes oxidative addition with the aryl/vinyl halide (R-X).

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium complex. This is often the rate-determining step.[19]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.

-

-

Causality: The synergy between the palladium and copper catalysts is key. Palladium excels at activating the aryl/vinyl halide, while copper efficiently activates the terminal alkyne for transmetalation.[18] An amine base (e.g., triethylamine or diisopropylamine) is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[18]

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Setup: In a Schlenk flask, combine the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq) under an inert atmosphere (Argon or Nitrogen).

-

Reagents: Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 eq).

-

Addition: Add this compound (1.1-1.2 eq) to the mixture via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute with a solvent like ethyl acetate and filter through Celite to remove catalyst residues. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.

Cycloaddition: The Power of Click Chemistry

The terminal alkyne is an ideal functional group for the Huisgen 1,3-dipolar cycloaddition with azides, a cornerstone of "click chemistry."[20] This reaction provides a highly efficient and reliable method for forming stable 1,2,3-triazole linkages, a common motif in pharmaceutical compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most prominent click reaction, yielding the 1,4-disubstituted triazole isomer with high regioselectivity.[21]

-

Mechanism: The reaction is believed to proceed through the formation of a copper acetylide intermediate.[20] This intermediate then reacts with the azide, and after a series of steps involving a six-membered copper-containing ring, the triazole product is formed and released, regenerating the catalyst.

-

Causality: The Cu(I) catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁷) compared to the uncatalyzed thermal reaction and, critically, controls the regiochemistry to exclusively afford the 1,4-isomer.[20] The catalyst is often generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

| Reaction | Catalyst System | Product | Key Features |

| CuAAC | Cu(I) source (e.g., CuSO₄/Na Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions.[21] |

| RuAAC | Ru-based catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. |

Conclusion

The alkyne group in this compound is a hub of chemical reactivity, offering a rich platform for molecular diversification. Through selective reductions, controlled hydrations, robust C-C couplings, and efficient cycloadditions, researchers can access a vast chemical space. Understanding the underlying mechanisms and the subtle electronic influences of the neighboring pyridine and hydroxyl groups is paramount to harnessing the full synthetic potential of this valuable building block. The protocols and principles outlined in this guide serve as a foundational resource for scientists aiming to incorporate this versatile scaffold into their research and development programs.

References

-

Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

-

Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]

-

University of Calgary. Ch 9: Alkynes + borane. [Link]

-

OrgoSolver. Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). [Link]

-

OrgoSolver. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

-

Lumen Learning. Reduction of Alkynes. [Link]

-

Chemistry LibreTexts. (2020, November 23). 12.9: Hydroboration–Oxidation of Alkynes. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation of Alkynes. [Link]

-

JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]

-

BYJU'S. Mechanism for Hydroboration Oxidation of Alkenes. [Link]

-

Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar’s Catalyst. [Link]

-

JoVE. (2023, April 30). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

-

Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

-

PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Coppercatalyzed Azide-alkyne Cycloadditions. [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]

-

ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

-

JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

-

Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]

-

SciSpace. Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. [Link]

-

Organic Chemistry Tutor. Hydration of Alkynes. [Link]

-

YouTube. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgosolver.com [orgosolver.com]

- 3. study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 17. byjus.com [byjus.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scispace.com [scispace.com]

- 21. labinsights.nl [labinsights.nl]

A Technical Guide to the Commercial Availability and Application of 4-(Pyridin-4-yl)but-3-yn-1-ol for Chemical Research and Drug Discovery

Abstract

4-(Pyridin-4-yl)but-3-yn-1-ol (CAS No. 192643-83-7) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a privileged scaffold in drug design, and versatile alkyne and primary alcohol functional groups, which serve as key handles for synthetic elaboration.[1][2] This guide provides an in-depth analysis of the compound's commercial availability, outlines critical quality control protocols for its validation, proposes a viable synthetic route for instances where procurement is challenging, and explores its potential applications. This document is intended to serve as a practical resource for scientists and drug development professionals seeking to incorporate this valuable synthon into their research programs.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. This compound is a specific isomer whose properties and reactivity are distinct from its positional isomers (e.g., the 3-pyridyl or 2-pyridyl analogues).

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 192643-83-7[3] |

| Molecular Formula | C₉H₉NO[3] |

| Molecular Weight | 147.17 g/mol [3] |

| SMILES | OCCC#CC1=CC=NC=C1[3] |

| MDL Number | MFCD18384538[3] |

Table 2: Reported Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Purity | Specification-dependent; typically requires inquiry. | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C[3] | BLD Pharm |

Rationale: The specified storage conditions—refrigeration under an inert atmosphere—are critical. The pyridine nitrogen can be slowly oxidized, and the terminal alkyne can be susceptible to degradation over time, especially in the presence of moisture and air. Adherence to these conditions is paramount for maintaining sample integrity.

Commercial Availability: A Market Analysis

Our investigation reveals that this compound is a specialty chemical with limited and often inconsistent commercial availability. Researchers should anticipate potential procurement challenges, including long lead times or stock-outs.

Table 3: Potential Commercial Suppliers

| Supplier | CAS Number | Stated Availability | Notes |

|---|---|---|---|

| BLD Pharm | 192643-83-7 | Temporarily out of stock[3] | Indicates that the compound is in their catalog but may require a custom synthesis campaign. |

| A-仕生命科學有限公司 | C26231B | Price and stock by request | A direct inquiry is necessary to determine current availability and lead time. |

Expert Insight: The prevalence of related isomers, such as 4-(pyridin-3 -yl)but-3-yn-1-ol (CAS 138487-20-4)[4][5] and the saturated analogue 4-(pyridin-4-yl)butan -1-ol (CAS 5264-15-3)[6][7][8][9], in supplier catalogs creates a significant risk of accidental mis-ordering. It is imperative to verify the CAS number (192643-83-7) with the supplier before purchase. Given the procurement uncertainty, a robust validation workflow is not just recommended—it is essential.

Workflow for Sourcing and Validation of Specialty Chemicals

The following workflow diagram illustrates a self-validating system for acquiring and qualifying a rare building block like this compound.

Caption: Supplier and Compound Validation Workflow.

Essential Quality Control and In-House Validation

Upon receipt of the material, immediate in-house analytical validation is required to confirm both identity and purity. Do not rely solely on the supplier's Certificate of Analysis (CoA).

Step-by-Step Protocol for QC Validation

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in a deuterated solvent suitable for NMR analysis (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will clearly show the hydroxyl proton.

-

Prepare a separate dilute solution in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS and HPLC analysis.

-

-

NMR Spectroscopy (Structural Confirmation):

-

Rationale: NMR is the most powerful tool for unambiguous structural elucidation and is critical for distinguishing between isomers.

-

Expected ¹H NMR Signals (Predicted, 400 MHz, DMSO-d₆):

-

~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen.

-

~7.4 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen.

-

~4.9 ppm (t, 1H): Hydroxyl proton (exchangeable with D₂O).

-

3.6 ppm (q, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

2.7 ppm (t, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).

-

-

Expected ¹³C NMR Signals (Predicted, 100 MHz, DMSO-d₆):

-

~150 ppm, ~126 ppm: Pyridine ring carbons.

-

~130 ppm: Quaternary carbon of the pyridine ring attached to the alkyne.

-

~95 ppm, ~80 ppm: Alkyne carbons.

-

~59 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

~22 ppm: Methylene carbon adjacent to the alkyne.

-

-

-

LC-MS (Mass Confirmation):

-

Rationale: Confirms the molecular weight of the main component.

-

Method: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Expected Result: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ ion at m/z 148.1.

-

-

HPLC (Purity Assessment):

-

Rationale: Quantifies the purity of the sample and detects any non-volatile impurities.

-

Method: Utilize the same LC conditions as for LC-MS but with UV detection (e.g., at 254 nm).

-

Expected Result: The area percentage of the main peak should be ≥95% for most research applications.

-

Synthetic Considerations for In-House Production

When commercial avenues are exhausted, in-house synthesis becomes a necessity. A convergent and reliable approach is the Sonogashira cross-coupling reaction. This method is widely used in medicinal chemistry for its reliability and functional group tolerance.

Proposed Retrosynthetic Pathway

Caption: Retrosynthetic analysis via Sonogashira coupling.

Exemplary Synthetic Protocol

Disclaimer: This protocol is illustrative and based on established chemical principles. It must be adapted and optimized by a qualified synthetic chemist under appropriate laboratory safety conditions.

-

Setup: To a flame-dried Schlenk flask, add 4-iodopyridine (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon gas three times.

-

Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous THF. Stir to dissolve.

-

Alkyne Addition: Add 3-butyn-1-ol (1.2 eq) dropwise via syringe.

-

Rationale: A slight excess of the alkyne ensures complete consumption of the more expensive aryl iodide.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. The reaction mixture will typically turn dark and a salt (triethylammonium iodide) will precipitate.

-

Workup:

-

Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Rationale: The ammonium chloride wash helps to remove residual copper catalyst.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

-

Validation: Characterize the purified product using the full suite of QC methods described in Section 3 to confirm its identity and purity.

Applications in Drug Discovery and Chemical Biology

The unique combination of functional groups in this compound makes it a highly valuable building block.

-